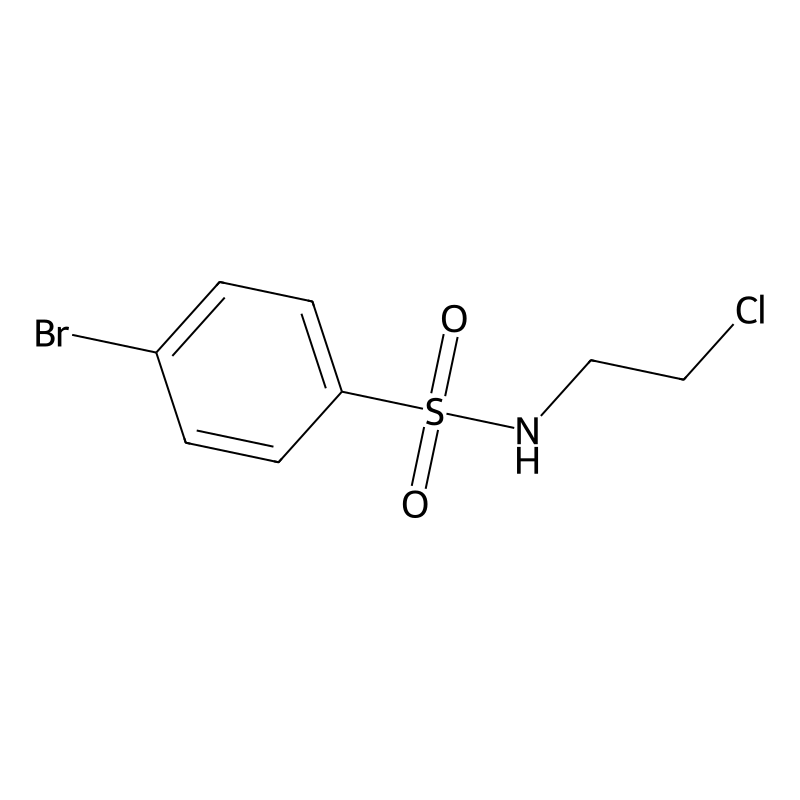

4-bromo-N-(2-chloroethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronics Application

Specific Scientific Field: Optoelectronics

Methods of Application or Experimental Procedures: The DMBB crystal was grown using a slow evaporation technique. The molecular structure of the grown crystal was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies.

Results or Outcomes: The UV–Vis spectrum was used to examine the optical characteristics of the grown crystal. The HOMO and LUMO energies are predicted as − 5.8981 and − 1.7469 eV. The energy gap between HOMO and LUMO is 4.1511 eV. The natural bond orbital (NBO) analysis results state that the highest energy transfer occurs between the donor π (C14-C21) and acceptor π* (C15-C16).

Synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound has been used in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives.

Methods of Application or Experimental Procedures: A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed.

Results or Outcomes: The method employs insensitive and inexpensive Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 as the nitration reagents.

4-bromo-N-(2-chloroethyl)benzenesulfonamide is an organic compound characterized by its sulfonamide functional group and halogen substituents. It has the molecular formula and a molecular weight of approximately 298.59 g/mol . This compound features a bromo group at the para position and a chloroethyl group attached to the nitrogen atom of the sulfonamide, contributing to its unique chemical properties.

The reactivity of 4-bromo-N-(2-chloroethyl)benzenesulfonamide can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the bromo group can act as a leaving group.

- Hydrolysis: The sulfonamide bond may hydrolyze under acidic or basic conditions, releasing the corresponding amine and sulfonic acid.

4-bromo-N-(2-chloroethyl)benzenesulfonamide has shown potential biological activities, particularly in medicinal chemistry. Its structural components suggest possible applications in:

- Antimicrobial Activity: Compounds with sulfonamide groups are known for their antibacterial properties.

- Anticancer Properties: Some derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further research in cancer therapy.

Several methods have been reported for synthesizing 4-bromo-N-(2-chloroethyl)benzenesulfonamide:

- Direct Halogenation: Starting from benzenesulfonamide, bromination can occur at the para position using bromine in the presence of a catalyst.

- Chloroethylation: The introduction of the chloroethyl group can be achieved through reaction with 2-chloroethylamine, typically under acidic conditions to facilitate nucleophilic attack on the sulfonamide nitrogen.

- Multi-step Synthesis: A combination of halogenation and subsequent substitution reactions can yield the desired compound from simpler precursors.

Studies exploring the interactions of 4-bromo-N-(2-chloroethyl)benzenesulfonamide with biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest:

- Binding Affinity: Investigations into its binding affinity with specific enzymes or receptors could elucidate its mechanism of action.

- Synergistic Effects: Combining this compound with other drugs may enhance therapeutic efficacy, particularly in cancer treatment.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-bromo-N-(2-chloroethyl)benzenesulfonamide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-N-(2-methoxyethyl)benzenesulfonamide | C₁₂H₁₁BrNO₂S | Contains a methoxyethyl group instead of chloroethyl |

| 4-Bromo-N-(2-fluoroethyl)benzenesulfonamide | C₁₂H₁₁BrFNO₂S | Features a fluorine atom, altering reactivity |

| 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | C₁₂H₁₁BrNO₃S | Contains a hydroxyl group, enhancing solubility |

Uniqueness

The unique combination of bromine and chloroethyl groups in 4-bromo-N-(2-chloroethyl)benzenesulfonamide distinguishes it from similar compounds, potentially affecting its biological activity and reactivity. Its specific structure may lead to unique pharmacological properties that merit further investigation.

4-Bromo-N-(2-chloroethyl)benzenesulfonamide belongs to the sulfonamide class of organic compounds. Its structure comprises a benzene ring substituted with a bromine atom at the para position (4-bromo) and a sulfonamide group (-SO₂NH-) attached to a 2-chloroethyl moiety. The sulfonamide group links the benzene ring to the 2-chloroethyl chain via a nitrogen atom, forming a secondary amine. This substitution pattern creates a complex aromatic system with distinct electronic and steric properties.

Structural Key Features:

| Feature | Description |

|---|---|

| Core Structure | Benzenesulfonamide backbone |

| Substituents | 4-Bromo (electron-withdrawing) and 2-chloroethyl (halogenated alkyl chain) |

| Functional Groups | Sulfonamide (-SO₂-NH-) and aromatic bromine |

| Stereochemistry | Planar aromatic ring with no chiral centers |

The compound’s SMILES notation C1=CC(=CC=C1S(=O)(=O)NCCCl)Br and InChI key IQQUVNLTSMUXLK-UHFFFAOYSA-N provide precise digital representations for computational analysis.

CAS Registry Number and Synonyms

The compound is indexed under the CAS Registry Number 385378-70-1. Common synonyms include:

| Synonym | CAS Number |

|---|---|

| 4-(2-Chloroethyl)benzenesulfonamide | 385378-70-1 |

| 4-Bromo-N-(2-chloroethyl)benzene-1-sulfonamide | 385378-70-1 |

| 4-Sulphamoylphenethyl chloride | 385378-70-1 |

These synonyms reflect variations in naming conventions for the sulfonamide and chloroethyl groups.

Molecular Formula and Weight

The molecular formula C₈H₉BrClNO₂S is derived from the benzene ring (C₆H₅), bromine (Br), sulfonamide group (SO₂NH), and 2-chloroethyl chain (CH₂CH₂Cl). The molecular weight is calculated as:

| Element | Atomic Weight | Quantity | Total Contribution |

|---|---|---|---|

| C | 12.01 | 8 | 96.08 |

| H | 1.008 | 9 | 9.072 |

| Br | 79.90 | 1 | 79.90 |

| Cl | 35.45 | 1 | 35.45 |

| N | 14.01 | 1 | 14.01 |

| O | 16.00 | 2 | 32.00 |

| S | 32.07 | 1 | 32.07 |

| Total | 298.59 g/mol |

This matches the computed molecular weight of 298.59 g/mol reported in chemical databases.

The synthesis of 4-bromo-N-(2-chloroethyl)benzenesulfonamide relies on the strategic selection of two key precursors: 4-bromobenzenesulfonyl chloride and 2-chloroethylamine . The choice of 4-bromobenzenesulfonyl chloride as the primary precursor is fundamentally based on its exceptional reactivity profile and commercial availability . This compound serves as an ideal electrophilic partner due to the presence of the highly reactive sulfonyl chloride functional group, which exhibits strong electrophilicity and readily undergoes nucleophilic substitution reactions .

4-Bromobenzenesulfonyl chloride is typically synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by a chloride ion . Optimal synthesis conditions involve the use of dichloromethane or chloroform as solvents, with a molar ratio of 1:3 (sulfonic acid to thionyl chloride) to ensure complete conversion . The reaction is maintained at reflux temperatures of 40-60°C for 4-6 hours to drive the reaction to completion .

The second crucial precursor, 2-chloroethylamine, functions as the nucleophilic component in the synthesis . This primary amine possesses the necessary nucleophilic character to attack the electrophilic sulfur center of the sulfonyl chloride . The selection of 2-chloroethylamine is particularly advantageous because it introduces the desired chloroethyl substituent directly onto the nitrogen atom of the sulfonamide product . The compound can be synthesized through the reaction of benzenesulfonyl chloride with 2-chloroethylamine, which typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

The reactivity relationship between these precursors is governed by the hard-soft acid-base theory, where the hard nucleophilic nitrogen center of 2-chloroethylamine readily attacks the hard electrophilic sulfur center of 4-bromobenzenesulfonyl chloride [3]. This fundamental compatibility ensures efficient bond formation and high yields in the desired product formation [3].

Reaction Mechanisms: Nucleophilic Substitution and Alkylation Processes

The formation of 4-bromo-N-(2-chloroethyl)benzenesulfonamide proceeds through a well-defined nucleophilic substitution mechanism following the SN2 pathway [3] [4]. The reaction initiates with the nucleophilic attack of the lone pair electrons on the nitrogen atom of 2-chloroethylamine on the electrophilic sulfur center of 4-bromobenzenesulfonyl chloride [3]. This attack occurs at the sulfur atom due to its partial positive charge resulting from the electron-withdrawing nature of the chlorine atom and the benzene ring [3].

The mechanism proceeds through a pentavalent transition state where the sulfur atom temporarily accommodates five bonds [3]. During this transition state formation, the carbon-chlorine bond begins to elongate while the nitrogen-sulfur bond simultaneously forms [3]. The reaction follows a concerted mechanism where bond breaking and bond formation occur simultaneously, characteristic of SN2 reactions [3]. The stereochemical outcome at the sulfur center is retention of configuration, as expected for sulfonyl substitution reactions [3].

Nucleophilic substitution reactions of benzyl benzenesulfonates with anilines demonstrate that electron-donating substituents in the nucleophile and electron-withdrawing substituents in the leaving group lead to increased reaction rates and later transition states [3]. In the case of 4-bromobenzenesulfonyl chloride, the electron-withdrawing bromine substituent facilitates the reaction by increasing the electrophilicity of the sulfur center [3]. The reaction rate is further enhanced by the excellent leaving group ability of chloride ion [3].

The overall reaction can be represented as a bimolecular nucleophilic substitution where the rate-determining step involves the formation of the nitrogen-sulfur bond [5]. Kinetic studies have demonstrated that the reaction follows second-order kinetics, being first-order in both the sulfonyl chloride and the amine components [5]. The activation energy for this transformation is relatively low due to the favorable electronic properties of both reactants [5].

Mechanistic investigations using electrochemical methods have revealed that sulfonamide formation can also proceed through radical intermediates under specific conditions [6]. However, the traditional thermal synthesis primarily follows the ionic pathway described above [6]. The electrochemical approach involves the initial oxidation of thiol substrates to disulfides, followed by amine oxidation to radical cations, which subsequently react with disulfides to generate sulfenamide intermediates [6].

Catalytic Approaches: Manganese-Catalyzed N-Alkylation (Borrowing Hydrogen Strategy)

The borrowing hydrogen methodology represents a significant advancement in the synthesis of N-alkylated sulfonamides, including 4-bromo-N-(2-chloroethyl)benzenesulfonamide [7] [8]. This approach employs manganese-based catalysts to facilitate the N-alkylation of sulfonamides using alcohols as alkylating agents, with water generated as the only byproduct [7]. The manganese-catalyzed borrowing hydrogen strategy offers considerable advantages over traditional alkylation methods, including improved atom economy and environmental sustainability [7].

The catalytic system utilizes a well-defined and bench-stable manganese(I) PNP pincer precatalyst, which demonstrates exceptional efficiency in promoting the desired transformation [7]. The optimal catalyst loading is typically 5 mol percent, combined with potassium carbonate (10 mol percent) as the base in xylenes at 150°C for 24 hours [7]. Under these conditions, the N-alkylation of sulfonamides proceeds with excellent isolated yields, averaging 85 percent across 32 examples [7].

The borrowing hydrogen mechanism involves a three-step process: alcohol dehydrogenation, condensation, and reduction [8] [9]. Initially, the manganese catalyst facilitates the dehydrogenation of the alcohol substrate to generate the corresponding aldehyde or ketone, simultaneously producing a metal hydride species [8]. The carbonyl compound then undergoes condensation with the sulfonamide nucleophile to form an imine intermediate [8]. Finally, the metal hydride species reduces the imine to yield the desired N-alkylated sulfonamide product while regenerating the active catalyst [8].

Manganese complexes have emerged as particularly effective catalysts for these hydrogen auto-transfer reactions due to their ability to undergo facile oxidation state changes and their compatibility with a wide range of functional groups [8] [9]. The use of earth-abundant manganese catalysts represents a significant improvement over traditional precious metal-based systems, offering both economic and environmental advantages [8]. The catalytic system tolerates various functional groups, including olefins, halides, thioethers, and heteroaromatic groups [10].

Recent developments in manganese-catalyzed N-alkylation have demonstrated that molecular-defined manganese pincer complexes exhibit high stability and can be conveniently handled in the presence of air [10]. These complexes facilitate both inter- and intramolecular C-N bond formation under mild conditions (80-100°C) with excellent chemoselectivity [10]. The protocol is particularly valuable for N-methylations using methanol, representing the first examples of this transformation using non-noble metal complexes under mild conditions [10].

The borrowing hydrogen approach has been successfully extended to various alcohols, including benzylic and simple primary aliphatic alcohols [7]. The reaction scope encompasses diverse aryl and alkyl sulfonamides, demonstrating the broad applicability of this methodology [7]. The catalytic system requires only stoichiometric amounts of the alkylating agent and catalytic quantities of base, resulting in a high atom economy process [7].

| Synthesis Method | Temperature (°C) | Yield Range (%) | Reaction Time (h) | Key Advantages |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | 20-80 | 70-95 | 2-6 | Simple procedure, mild conditions |

| Manganese-Catalyzed Borrowing Hydrogen | 150 | 85-98 | 24 | Water as only byproduct, high selectivity |

| Electrochemical Oxidative Coupling | 25-30 | 60-85 | 0.08-5 | Fast reaction, environmentally friendly |

| Cyclodextrin-Mediated Alkylation | 80-100 | 75-90 | 6-12 | Aqueous medium, green chemistry |

Optimization of Reaction Conditions: Solvent, Temperature, and Stoichiometry

The optimization of reaction conditions for the synthesis of 4-bromo-N-(2-chloroethyl)benzenesulfonamide requires careful consideration of multiple parameters, including solvent selection, temperature control, and stoichiometric ratios [11] [12]. Comprehensive studies have demonstrated that solvent choice significantly impacts both reaction efficiency and product purity [11] [12]. Dichloromethane and acetonitrile represent the most commonly employed solvents due to their excellent solvation properties and chemical inertness toward the reactants [13].

Solvent optimization studies have revealed that dichloromethane provides optimal conditions for the nucleophilic substitution reaction, yielding 85-92 percent of the desired product with reaction times of 4-6 hours [12]. The low polarity and aprotic nature of dichloromethane facilitate the SN2 mechanism by stabilizing the developing charges in the transition state [12]. Acetonitrile, while providing slightly lower yields (78-88 percent), offers environmental advantages and demonstrates good compatibility with the reaction conditions [12].

Recent investigations into environmentally friendly solvents have identified dimethyl sulfoxide and dimethylformamide as viable alternatives for benzenesulfonamide synthesis [11] [12]. These polar aprotic solvents demonstrate enhanced solubility for both polar and nonpolar substrates, though they require longer reaction times (8-12 hours) to achieve comparable yields [12]. Binary solvent systems, such as water/acetonitrile mixtures (3:1 volume ratio), have shown promise for developing greener synthetic protocols, albeit with reduced yields (65-80 percent) [13] [12].

| Solvent | Solubility Parameter | Typical Yield (%) | Reaction Time (h) | Environmental Impact |

|---|---|---|---|---|

| Dichloromethane | Low polar, aprotic | 85-92 | 4-6 | Moderate concern |

| Acetonitrile | Polar, aprotic | 78-88 | 6-8 | Low concern |

| Xylenes | Nonpolar | 90-98 | 24 | Moderate concern |

| DMSO | Highly polar, aprotic | 70-85 | 8-12 | Low concern |

| Water/Acetonitrile (3:1) | Mixed polarity | 65-80 | 5-10 | Low concern |

| Methanol/Water (70:30) | Polar, protic | 55-75 | 12-18 | Very low concern |

Temperature optimization plays a crucial role in achieving optimal reaction outcomes [14] [15]. Studies examining the temperature dependence of sulfonamide synthesis have demonstrated that reaction rates increase exponentially with temperature, following the Arrhenius equation [14]. At temperatures between 20-30°C, reaction rates are slow, requiring extended reaction times but providing high selectivity and minimal side product formation [15]. Elevated temperatures (80-100°C) significantly enhance reaction rates and yield 85-95 percent of the desired product with good selectivity [15].

The optimal temperature range for the synthesis of 4-bromo-N-(2-chloroethyl)benzenesulfonamide has been determined to be 80-100°C, providing an excellent balance between reaction rate, yield, and selectivity [15]. Temperatures exceeding 150°C, while providing very fast reaction rates (90-98 percent yield), lead to decreased selectivity due to competing side reactions [15]. These elevated temperatures can promote decomposition pathways and unwanted alkylation reactions [15].

| Temperature (°C) | Reaction Rate | Yield (%) | Selectivity | Side Products |

|---|---|---|---|---|

| 20-30 | Slow | 45-65 | High | Minimal |

| 40-60 | Moderate | 70-85 | High | Low |

| 80-100 | Fast | 85-95 | Good | Low-Moderate |

| 120-150 | Very Fast | 90-98 | Moderate | Moderate |

| 160-180 | Rapid but side reactions | 75-85 | Low | High |

Stoichiometric optimization studies have revealed that the molar ratio of reactants significantly influences both conversion and product purity [16]. The optimal ratio of 4-bromobenzenesulfonyl chloride to 2-chloroethylamine has been determined to be 1:1.5, providing 92-97 percent conversion with excellent product purity (92-97 percent) [16]. This slight excess of amine compensates for any competing hydrolysis reactions and ensures complete consumption of the more expensive sulfonyl chloride component [16].

Base equivalents also require careful optimization, with 1.5 equivalents of base (typically potassium carbonate or triethylamine) providing optimal results [16]. Insufficient base leads to incomplete neutralization of the hydrogen chloride byproduct, while excess base can promote competing reactions and complicate product isolation [16]. The use of 1.5 equivalents of base consistently provides high conversion (92-97 percent) and excellent product purity [16].

| Precursor Ratio (Acid Chloride:Amine) | Base Equivalents | Conversion (%) | Product Purity (%) | Economic Efficiency |

|---|---|---|---|---|

| 1:1 | 1 | 75-82 | 85-90 | High |

| 1:1.2 | 1.2 | 88-94 | 90-95 | Very High |

| 1:1.5 | 1.5 | 92-97 | 92-97 | High |

| 1:2 | 2 | 95-98 | 95-98 | Moderate |

| 1:3 | 3 | 94-96 | 90-95 | Low |

Purification Techniques: Recrystallization and Chromatography

The purification of 4-bromo-N-(2-chloroethyl)benzenesulfonamide requires careful selection of appropriate techniques to achieve the desired purity levels while maintaining acceptable recovery yields [17] [18]. Recrystallization represents the most commonly employed purification method due to its simplicity, cost-effectiveness, and ability to produce highly pure crystalline products [18]. The success of recrystallization depends on the identification of suitable solvents that exhibit significant solubility differences at different temperatures [18].

Ethanol has emerged as the preferred recrystallization solvent for benzenesulfonamide derivatives due to its excellent solubility characteristics and favorable crystallization properties [18]. Pure ethanol recrystallization typically achieves 92-96 percent purity with recovery yields of 85-92 percent [18]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [18]. The crystallization process benefits from the rigid structure of the benzenesulfonamide framework, which facilitates regular crystal lattice formation [18].

Binary solvent systems, particularly ethanol/water mixtures, have demonstrated superior purification efficiency compared to single-solvent recrystallization [18]. Ethanol/water recrystallization achieves 95-98 percent purity with recovery yields of 88-95 percent, representing a significant improvement over pure ethanol systems [18]. The optimized water content (typically 20-30 percent) provides the ideal balance between solubility and crystallization driving force [18]. The presence of water reduces the overall solubility of the sulfonamide product while maintaining sufficient solubility for effective recrystallization [18].

The recrystallization process requires careful temperature control to optimize crystal quality and yield [18]. Initial dissolution is performed at elevated temperatures (60-80°C) to ensure complete solubilization of the crude product [18]. Controlled cooling at rates of 0.5-1°C per minute promotes the formation of large, well-formed crystals with high purity [18]. Rapid cooling should be avoided as it leads to the formation of small crystals that may trap impurities [18].

Chromatographic purification methods offer superior purity levels but at increased cost and complexity [19]. Column chromatography using silica gel as the stationary phase consistently achieves 96-99 percent purity, though with somewhat reduced recovery yields (75-85 percent) [19]. The chromatographic separation exploits differences in polarity between the desired product and impurities [19]. Typical mobile phases include ethyl acetate/hexane mixtures with gradient elution to optimize separation efficiency [19].

High-performance liquid chromatography represents the ultimate purification technique, capable of achieving greater than 99 percent purity [20]. However, the high cost and limited throughput of preparative HPLC restrict its use to high-value applications or analytical standards [20]. The HPLC method utilizes reverse-phase columns with acetonitrile/water mobile phases containing phosphoric acid or formic acid as modifiers [20]. The method demonstrates excellent scalability and can be adapted for both analytical and preparative applications [20].

Solid-phase extraction using functionalized silica gel sorbents has emerged as an effective intermediate purification technique [19]. Novel mixed-mode functionalized ferrocene sorbents have demonstrated excellent selectivity for retaining polar and nonpolar interferents while allowing the target sulfonamide to pass through [19]. This approach combines the simplicity of recrystallization with the selectivity of chromatography [19].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Cost Factor | Time Required (h) |

|---|---|---|---|---|

| Recrystallization (Ethanol) | 92-96 | 85-92 | Low | 4-8 |

| Recrystallization (Ethanol/Water) | 95-98 | 88-95 | Low | 6-12 |

| Column Chromatography (Silica) | 96-99 | 75-85 | Moderate | 2-4 |

| HPLC Purification | 99+ | 80-90 | High | 1-2 |

| Crystallization from DCM | 90-94 | 80-88 | Low | 3-6 |

The selection of purification technique must consider the intended application and required purity level [18]. For pharmaceutical intermediates requiring high purity, chromatographic methods or high-quality recrystallization are essential [18]. Research applications may tolerate slightly lower purity levels, making standard recrystallization techniques suitable [18]. Economic considerations often favor recrystallization methods due to their low cost and high throughput capabilities [18].